Specific Scientific Field: This application falls under the field of Antiviral Research, specifically focusing on the treatment of Herpes Simplex Virus (HSV) infections.
Summary of the Application: The compound “348U87” is known to potentiate the antiviral activity of Aciclovir against HSV. It acts as an inhibitor for ribonucleotide reductase, which exhibits a synergistic effect with Aciclovir .
Results or Outcomes: The compound “348U87” was found to be the most effective potentiator of Aciclovir among several HSV-1 ribonucleotide reductase inactivators tested. Interestingly, “348U87” alone had no antiviral activity .
Specific Scientific Field: This application falls under the field of Antiviral Research, specifically focusing on the treatment of Acyclovir-Resistant Mucocutaneous Herpes Simplex Virus infections.
Summary of the Application: The compound “348U87” has been used in combination with Acyclovir for the treatment of Acyclovir-resistant mucocutaneous Herpes Simplex Virus infections .
Results or Outcomes: Transient improvement with combination therapy occurred frequently; however, target lesions reepithelialized completely in only 1 of 10 patients .
Specific Scientific Field: This application falls under the field of Parasitology, specifically focusing on the treatment of Chagas Disease.
Summary of the Application: The compound “348U87” has demonstrated considerable promise against the Trypanosoma cruzi strain, which causes Chagas disease .
Results or Outcomes: The compound “348U87” has shown a sub-nanomolar EC 50 (0.63 nM) and a SI of 1294 against the Trypanosoma cruzi strain .